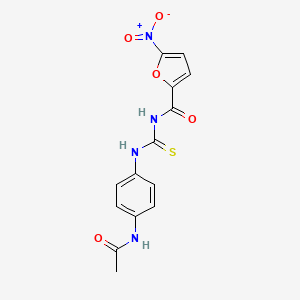
N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a nitrofuran moiety, which is known for its antimicrobial properties, and a thiocarbamoyl group, which can enhance its reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide typically involves multiple steps. One common method starts with the nitration of furan to produce 5-nitrofuran-2-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is subsequently reacted with 4-acetamidophenyl isothiocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiocarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiocarbamoyl derivatives.
Aplicaciones Científicas De Investigación
N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide involves its interaction with biological molecules. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells. The thiocarbamoyl group can interact with proteins and enzymes, potentially inhibiting their function. These combined effects contribute to the compound’s antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Acetamidophenyl)-2-chloroacetamide
- N-(4-Acetamidophenyl)-2-bromoacetamide
- N-(4-Acetamidophenyl)-2-iodoacetamide
Uniqueness
N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide is unique due to the presence of both the nitrofuran and thiocarbamoyl groups. This combination enhances its reactivity and biological activity compared to similar compounds that lack one of these functional groups. The nitrofuran moiety provides antimicrobial properties, while the thiocarbamoyl group can enhance interactions with biological targets, making it a promising candidate for further research and development.
Propiedades
Número CAS |
117457-85-9 |
|---|---|
Fórmula molecular |
C14H12N4O5S |
Peso molecular |
348.34 g/mol |
Nombre IUPAC |
N-[(4-acetamidophenyl)carbamothioyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C14H12N4O5S/c1-8(19)15-9-2-4-10(5-3-9)16-14(24)17-13(20)11-6-7-12(23-11)18(21)22/h2-7H,1H3,(H,15,19)(H2,16,17,20,24) |
Clave InChI |
RYJWEXGZEXBIDL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene](/img/structure/B14306378.png)
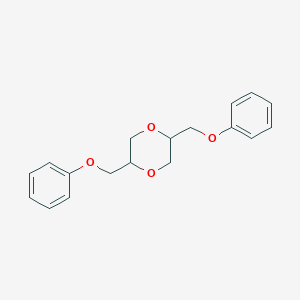
![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)


![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)
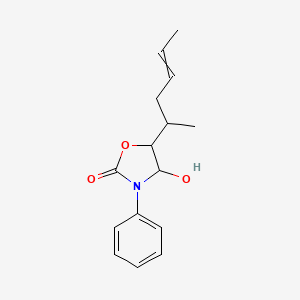
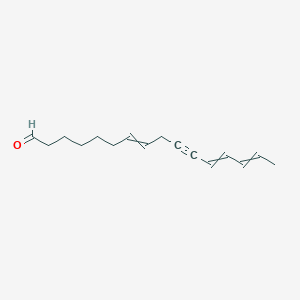
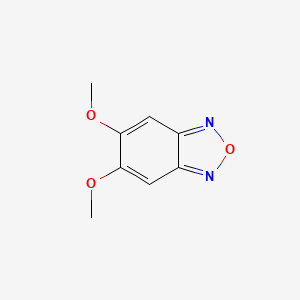


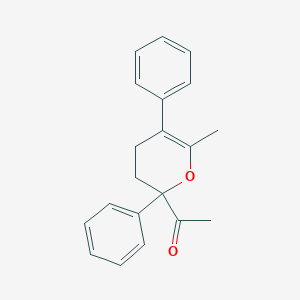
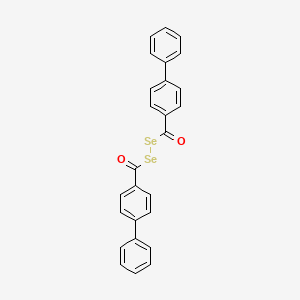
![4'-Fluoro-N,N-dimethyl[1,1'-biphenyl]-4-amine](/img/structure/B14306461.png)
